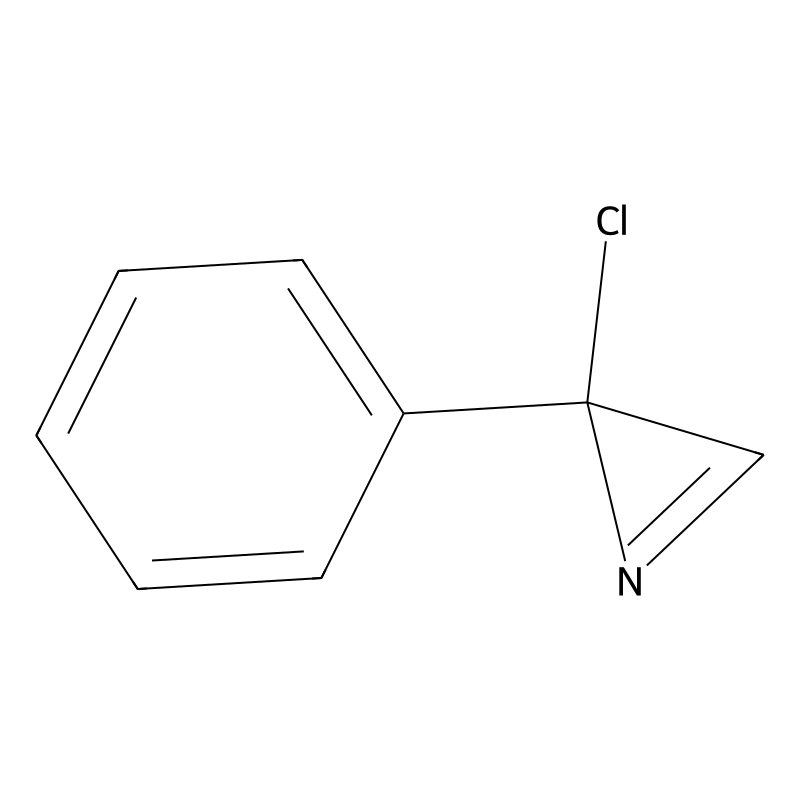

3-Chloro-3-phenyldiazirine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Chloro-3-phenyldiazirine is a diazirine compound characterized by its unique structure, which includes a diazirine moiety with a chlorine atom and a phenyl group attached to the carbon adjacent to the diazirine. This compound is notable for its stability under certain conditions and serves as an excellent source of chlorophenylcarbene upon thermolysis or photolysis. Its chemical formula is CHClN and it has been utilized in various synthetic applications due to its reactivity and ability to generate reactive intermediates.

- Thermolysis and Photolysis: Upon exposure to heat or ultraviolet light, it decomposes to release nitrogen gas and generate chlorophenylcarbene, a highly reactive species that can engage in further reactions such as cycloadditions with alkenes .

- Cycloaddition Reactions: The generated chlorophenylcarbene can undergo [2 + 1] cycloaddition with alkenes, leading to the formation of halogenated cyclopropanes. This process can be facilitated by Lewis acids, which promote rearrangement reactions .

- Oxidation Reactions: 3-Chloro-3-phenyldiazirine can also react with oxidizing agents such as m-chloroperoxybenzoic acid, leading to the formation of various oxidation products .

While specific biological activity data for 3-chloro-3-phenyldiazirine is limited, compounds containing diazirine moieties are known for their applications in photochemical studies and as probes in biological systems. The ability of diazirines to form reactive intermediates makes them useful in studying protein interactions and cellular processes through techniques like photoaffinity labeling.

Several methods have been developed for synthesizing 3-chloro-3-phenyldiazirine:

- Direct Diazotization: The compound can be synthesized via the diazotization of an appropriate aniline derivative followed by chlorination steps.

- One-Flask Synthesis: A novel method involves the use of BF·EtO in a one-flask reaction setup, which allows for the generation of multi-substituted furans from 3-halo-3-phenyldiazirines through cyclopropanation and subsequent rearrangement reactions .

3-Chloro-3-phenyldiazirine finds applications primarily in organic synthesis:

- Carbene Generation: It serves as a precursor for generating chlorophenylcarbene, which can be used in various synthetic transformations.

- Synthetic Intermediates: The reactivity of the generated carbene allows for the synthesis of complex organic molecules, including cyclopropanes and furans.

Interaction studies involving 3-chloro-3-phenyldiazirine typically focus on its reactivity with nucleophiles and electrophiles. For instance, it has been shown to react with various nucleophiles under Lewis acid catalysis, facilitating Friedel-Crafts reactions and other transformations . The unique reactivity profile allows researchers to explore its potential in diverse chemical environments.

Several compounds share structural similarities with 3-chloro-3-phenyldiazirine. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Bromo-3-phenyldiazirine | Similar diazirine structure with bromine instead of chlorine | Different reactivity due to bromine's larger size |

| 3-Trifluoromethyl-3-phenyldiazirine | Contains trifluoromethyl group | Exhibits unique electronic properties due to fluorine |

| 3-Methyl-3-phenyldiazirine | Methyl group instead of halogen | Less reactive than halogenated analogs |

The presence of different halogens or substituents significantly affects the reactivity and stability of these compounds. For instance, while 3-chloro-3-phenyldiazirine readily generates chlorophenylcarbene, other analogs may show different pathways or stabilities based on their substituents.